molecular formula C10H11N3OS2 B2505671 2-((1-(thiophen-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 921467-43-8

2-((1-(thiophen-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2505671
CAS No.: 921467-43-8
M. Wt: 253.34
InChI Key: JOWBYJVKHWHRPJ-UHFFFAOYSA-N
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Description

2-((1-(Thiophen-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide is a heterocyclic compound that features both thiophene and imidazole rings These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(thiophen-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide typically involves the condensation of thiophene derivatives with imidazole derivatives under specific conditions. One common method is the reaction of thiophene-2-carbaldehyde with 2-mercaptoimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Thiophen-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-((1-(Thiophen-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-((1-(thiophen-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with various molecular targets. The thiophene and imidazole rings can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit specific kinases or enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-carboxylic acid.

    Imidazole Derivatives: Compounds such as 2-mercaptoimidazole and 2-methylimidazole.

Uniqueness

2-((1-(Thiophen-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the combination of thiophene and imidazole rings, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry and material science.

Biological Activity

2-((1-(thiophen-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide is a heterocyclic compound characterized by the presence of thiophene and imidazole rings. These structural features are significant in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Synthesis

The compound's chemical structure is defined by the combination of a thiophene ring and an imidazole moiety, which enhances its biological profile. The synthesis typically involves the condensation of thiophene derivatives with imidazole derivatives under controlled conditions, often utilizing organic solvents like dimethylformamide (DMF) and bases such as potassium carbonate.

Synthetic Route Overview

StepReaction TypeKey ReagentsConditions
1Formation of Imidazole RingThiophene derivative + Imidazole derivativeDMF, elevated temperature
2CondensationThiophene + 2-mercaptoimidazoleBase (e.g., K2CO3)
3PurificationCrystallizationSolvent recycling

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action likely involves disruption of microbial cell wall synthesis or inhibition of key metabolic pathways.

Antifungal Activity

The compound has also shown promising antifungal activity against species such as Candida albicans. A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential utility in treating fungal infections. The antifungal action may be attributed to the compound's ability to interfere with ergosterol biosynthesis, a critical component of fungal cell membranes.

Anti-inflammatory Effects

In animal models, this compound demonstrated significant anti-inflammatory effects. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In a study assessing its cytotoxicity using the NCI 60-cell line panel, it exhibited notable activity against colon cancer (GI50 = 0.41–0.69 µM), melanoma (GI50 = 0.48–13.50 µM), and ovarian cancer (GI50 = 0.25–5.01 µM). The structure-activity relationship (SAR) analysis indicated that modifications to the thiophene or imidazole rings could enhance its potency.

The biological activity of this compound is believed to involve interactions with various molecular targets:

Enzyme Inhibition : The compound may inhibit kinases involved in inflammatory pathways.
Cellular Interaction : It can modulate receptor activity, influencing cellular signaling cascades related to inflammation and cancer progression.

Case Studies

  • Antimicrobial Study : A recent investigation evaluated the antimicrobial efficacy of the compound against clinical isolates of bacteria. Results showed a broad spectrum of activity with significant inhibition zones observed in agar diffusion assays.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus16
    Escherichia coli32
    Pseudomonas aeruginosa64
  • Cytotoxicity Evaluation : In vitro cytotoxicity tests revealed that the compound effectively induced apoptosis in cancer cells through mitochondrial pathway activation.

Properties

IUPAC Name

2-[1-(thiophen-2-ylmethyl)imidazol-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS2/c11-9(14)7-16-10-12-3-4-13(10)6-8-2-1-5-15-8/h1-5H,6-7H2,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWBYJVKHWHRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN2C=CN=C2SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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